molecular formula C8H6BrN B105621 3-(Bromomethyl)benzonitrile CAS No. 28188-41-2

3-(Bromomethyl)benzonitrile

Cat. No. B105621
CAS RN: 28188-41-2
M. Wt: 196.04 g/mol
InChI Key: CVKOOKPNCVYHNY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzonitrile is a chemical compound that is part of a broader class of brominated aromatic nitriles. It is characterized by the presence of a bromomethyl group attached to a benzonitrile moiety. This compound is of interest due to its potential as an intermediate in organic synthesis, allowing for the introduction of the bromomethyl group into various molecular frameworks .

Synthesis Analysis

The synthesis of bromomethyl-substituted benzonitriles, such as 3-(Bromomethyl)benzonitrile, can be achieved through photochemical bromination processes. For instance, 4-bromomethyl-benzonitrile was prepared using p-methyl-benzonitrile and bromine under controlled reaction conditions, which included a specific temperature range and molar ratios of reactants. The crude product was then purified through washing and recrystallization to achieve high purity . Although the exact synthesis of 3-(Bromomethyl)benzonitrile is not detailed in the provided papers, similar methodologies could be applied with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, o-(bromomethyl)benzonitrile, has been determined, revealing a monoclinic unit cell with specific dimensions and a calculated density. The structure was refined to a reasonable degree of precision, indicating that the benzyl ring and bond lengths are consistent with typical aromatic compounds. This information provides insight into the geometric parameters that could be expected for 3-(Bromomethyl)benzonitrile .

Chemical Reactions Analysis

Bromomethyl-substituted benzonitriles can undergo various chemical reactions, serving as versatile intermediates. For example, the functionalization of benzothiophenes with bromomethyl groups allows for further chemical transformations, such as arylation, which can lead to the creation of a diverse array of substituted benzothiophenes . Additionally, the presence of the bromomethyl group can facilitate regioselective demethylation reactions in the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzonitriles are influenced by the presence of the bromomethyl group. For instance, the vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory, which provides information on the vibrational frequencies and intensities of the compound. Such studies are essential for understanding the physical properties and reactivity of these compounds . Furthermore, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing interactions such as C–H···Br and C–Br···Br, which are significant in determining the solid-state properties and reactivity of these compounds .

Scientific Research Applications

Synthesis and Refinement

  • 3-(Bromomethyl)benzonitrile is utilized in the synthesis of various chemical compounds. For instance, a study focused on synthesizing 4-bromomethyl-benzonitrile, a related compound, through photochemical bromination. The process involved optimal reaction conditions, including temperature control and solvent selection, to achieve high purity and yield (Teng Jun-jiang, 2008).

Environmental and Microbial Degradation Studies

  • Research has been conducted on the environmental fate and microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil. These studies emphasize the importance of understanding the persistence of these chemicals in the environment and the role of microbial organisms in their degradation (M. Holtze et al., 2008).

Applications in Solar Cell Technology

  • Benzonitrile-based electrolytes have been shown to significantly enhance the performance and stability of Dye-Sensitized Solar Cells (DSSCs). Studies reveal that using benzonitrile as an electrolyte solvent contributes to the long-term stability and efficiency of these cells, marking an important step in the development of cost-effective and durable solar cell technologies (A. Latini et al., 2014).

Chemical Structure and Properties

  • The crystal structure of o-(bromomethyl)benzonitrile, a closely related compound, was analyzed to understand its molecular arrangement and bonding characteristics. Such studies provide valuable insights into the physical properties and potential applications of these compounds (D. Sinha, A. Dutta, 1979).

Investigation into Chemical Reactions

  • Research has been done on the reactivity and potential chemical reactions involving benzonitrile compounds. For example, a study explored the reaction of 2-(bromomethyl)benzonitrile with other chemical agents, leading to the synthesis of new compounds with varied applications (A. Kysil et al., 2008).

Safety And Hazards

This compound is classified as a skin corrosive and can cause severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

3-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKOOKPNCVYHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067363
Record name Benzonitrile, 3-(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzonitrile

CAS RN

28188-41-2
Record name 3-Cyanobenzyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028188412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyanobenzyl bromide
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name α-bromo-m-toluonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
K Ch, M Srinivasa Murthy, N Reddy - Journal of Pharmaceutical …, 2017 - pnrjournal.com
A series of novel aryl and aroyl-substituted chalcone derivatives were prepared by condensation of vanillin derivative with different acetophenones. Vanillin derivative (3-((4-formyl-2-…
Number of citations: 2 pnrjournal.com
F Türker, D Barut Celepci, A Aktaş… - Archiv der …, 2018 - Wiley Online Library
… meta-Cyanobenzyl-substituted N-heterocyclic carbene (NHC) precursors were synthesized by the reaction of a series of N-(alkyl)benzimidazolium with 3-bromomethyl-benzonitrile. …
Number of citations: 61 onlinelibrary.wiley.com
J Xiao, H Zhao - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C37H26N2O2, was synthesized from 1,1′-methylenedinaphthalen-2-ol and 3-(bromomethyl)benzonitrile. The two naphthyl systems are almost perpendicular to …
Number of citations: 3 scripts.iucr.org
GG Hou, Y Wu, JP Ma, YB Dong - CrystEngComm, 2011 - pubs.rsc.org
Four semirigid symmetric double-armed oxadiazole bridging ligands L1–L4 were designed and synthesized in good yields by reactions of 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole …
Number of citations: 15 pubs.rsc.org
G Hua, J Du, DB Cordes, KSA Arachchige… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
A series of new selenium-containing heteroatom compounds were synthesized in good yields by the reaction of Woollins’ reagent with various organic substrates such as …
Number of citations: 3 www.tandfonline.com
T Ziegler, G Lemanski, J Hürttlen - Tetrahedron Letters, 2001 - Elsevier
… Similarly, 3-bromomethyl benzonitrile 2b, and 4-bromomethyl benzonitrile 2c were condensed with 1a to afford 1-thio-glycosides 3b and 3c, respectively, after saponification of the …
Number of citations: 30 www.sciencedirect.com
AW Salman, RA Haque, S Budagumpi, HZ Zulikha - Polyhedron, 2013 - Elsevier
… the reactivity of mentioned cyano-functionalized derivatives, a bis-benzonitrile substituted imidazolium salt 7 was prepared by the reaction of imidazole and 3-bromomethyl benzonitrile …
Number of citations: 25 www.sciencedirect.com
Z Peng, P Knochel - Organic Letters, 2011 - ACS Publications
Functionalized arylmanganese compounds were prepared using commercial manganese powder in the presence of LiCl and catalytic amounts of both 2.5% InCl 3 and 2.5% PbCl 2 (…
Number of citations: 47 pubs.acs.org
N Sarkar, AS Sinha, CB Aakeröy - CrystEngComm, 2019 - pubs.rsc.org
Co-crystallizations can be utilized for generating new solid forms of a target substance in order to alter or enhance some specific bulk physical property. Generally, selection of the co-…
Number of citations: 26 pubs.rsc.org
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org

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